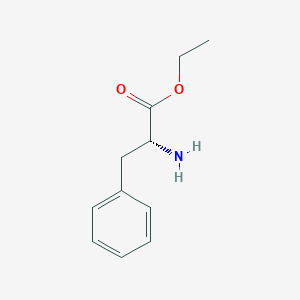

D-phenylalanineethylester

Description

Significance of D-Phenylalanine Ethyl Ester as a Chiral Building Block

The utility of D-phenylalanine ethyl ester as a chiral building block is prominently demonstrated in the field of peptide chemistry. Peptides containing D-amino acid residues often exhibit enhanced stability against proteases, which preferentially cleave peptide bonds between L-amino acids. thieme-connect.de This increased biostability is a highly desirable trait for peptide-based drugs. D-phenylalanine ethyl ester serves as a readily available source of the D-phenylalanine moiety for incorporation into peptide sequences.

Enzymatic methods have been developed to facilitate the synthesis of dipeptides containing D-amino acids using D-amino acid esters as substrates. acs.orgasm.org For instance, proteases like α-chymotrypsin can be used to catalyze the formation of peptide bonds between an N-protected L-amino acid ester and a D-amino acid ester, such as D-phenylalanine ethyl ester, in organic solvent systems. acs.org Kinetic studies have shown that while D-amino acid esters are less reactive as nucleophiles compared to their L-counterparts, they are still effective substrates for creating these specialized peptides under optimized conditions. acs.org The synthesis of D-amino acid-containing peptides is significant as these molecules are found in various biologically active compounds, including antibiotic peptides like gramicidin (B1672133) S and polymyxin (B74138) B, and neuropeptides with enhanced activity. tandfonline.comacs.org

Furthermore, derivatives of D-phenylalanine are crucial intermediates in the synthesis of pharmaceuticals. While not D-phenylalanine ethyl ester itself, a closely related compound, the ethyl ester of racemic 3-bromo-dl-phenylalanine, is used in an enzymatic dynamic kinetic resolution process to produce an optically pure intermediate for the drug lifitegrast, which is used to treat dry eye disease. acs.org This highlights the industrial relevance of chiral phenylalanine derivatives in creating enantiopure drugs. The synthesis of D-phenylalanine with high optical purity has been achieved through methods like phase-transfer catalysis, underscoring the demand for such chiral synthons. sioc-journal.cn

Historical Context of D-Amino Acid Esters in Synthetic Chemistry

Historically, the focus of protein and peptide chemistry was almost exclusively on L-amino acids, as they are the proteinogenic building blocks encoded by the genetic code. wikipedia.org D-amino acids were initially considered "non-native" or rare in nature. tandfonline.com However, the discovery of D-amino acids in natural products, particularly in the cell walls of bacteria and in peptide antibiotics from microorganisms, began to shift this perspective. tandfonline.comnih.gov A landmark discovery was the identification of a D-amino acid in a peptide from a non-bacterial source: the opioid heptapeptide (B1575542) amide dermorphin, isolated from the skin of a frog, contains D-alanine. thieme-connect.de

This growing awareness of the biological roles of D-amino acids spurred interest in their chemical synthesis and incorporation into peptides. Early synthetic methods for amino acids, such as the Strecker synthesis or the amidomalonate synthesis, typically produced racemic mixtures (a mix of D and L enantiomers). libretexts.org This necessitated the development of resolution techniques to separate the desired D-enantiomer from the L-enantiomer. libretexts.org

The use of amino acid esters was a crucial development in peptide synthesis. Esterification of the carboxylic acid group, for example, converting D-phenylalanine to D-phenylalanine ethyl ester, protects this functional group and allows the amino group to participate in peptide bond formation. libretexts.org In the mid-to-late 20th century, chemists began to explore the use of enzymes as catalysts for peptide synthesis in non-aqueous environments. This chemoenzymatic approach offered advantages like high stereospecificity and milder reaction conditions, reducing the risk of racemization. acs.org Seminal work demonstrated that proteases, which naturally hydrolyze peptide bonds, could be used in reverse to form them, including incorporating D-amino acid esters into growing peptide chains. acs.orgacs.org These pioneering studies laid the groundwork for the contemporary use of D-amino acid esters, like D-phenylalanine ethyl ester, as key components in the synthesis of stable and biologically active peptides. acs.org

Data Tables

Table 1: Physicochemical Properties of Phenylalanine Ethyl Ester Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| D-Phenylalanine ethyl ester hydrochloride | 63060-94-6 | C₁₁H₁₅NO₂·HCl | 229.70 |

| L-Phenylalanine ethyl ester hydrochloride | 3182-93-2 | C₁₁H₁₅NO₂·HCl | 229.70 |

| DL-Phenylalanine ethyl ester | 4653-34-9 | C₁₁H₁₅NO₂ | 193.24 |

Data sourced from Santa Cruz Biotechnology and Sigma-Aldrich. scbt.comsigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2R)-2-amino-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGXMNONHNZEQQ-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations Involving D Phenylalanine Ethyl Ester

Asymmetric Synthesis Applications of D-Phenylalanine Ethyl Ester

The chiral scaffold of D-phenylalanine ethyl ester provides an effective platform for asymmetric induction, influencing the stereochemical outcome of reactions to favor the formation of one stereoisomer over others.

Diastereoselective Reactions Utilizing D-Phenylalanine Ethyl Ester Derivatives

Derivatives of D-phenylalanine ethyl ester are instrumental in diastereoselective reactions, where the existing stereocenter directs the formation of a new stereocenter with a specific relative configuration. This is often achieved by converting the amino acid derivative into a chiral template, such as a Schiff base or an enolate, which then reacts with a prochiral substrate. The steric and electronic properties of the D-phenylalanine ethyl ester moiety effectively shield one face of the reactive intermediate, leading to a preferential attack from the less hindered direction and resulting in a high diastereomeric excess (d.e.).

One notable application is in the diastereoselective Mannich reaction, where imines derived from D-phenylalanine ethyl ester react with enolates to produce β-amino carbonyl compounds. The stereochemical outcome of these reactions is highly dependent on the reaction conditions and the nature of the enolate.

| Imine Derived From | Enolate Source | Product | Diastereomeric Ratio (d.r.) | Yield (%) |

| D-Phenylalanine ethyl ester and Benzaldehyde | Lithium enolate of tert-butyl acetate | anti-β-Amino ester | >95:5 | 85 |

| D-Phenylalanine ethyl ester and p-Anisaldehyde | Boron enolate of propiophenone | syn-β-Amino ketone | 90:10 | 78 |

This table presents illustrative data from representative diastereoselective Mannich reactions involving imines derived from D-phenylalanine ethyl ester. Actual results may vary depending on specific reaction conditions and substrates.

Enantioselective Syntheses Facilitated by D-Phenylalanine Ethyl Ester as a Chiral Auxiliary

In enantioselective synthesis, D-phenylalanine ethyl ester can be employed as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. The ester and the phenyl group of D-phenylalanine ethyl ester provide steric bulk and can engage in π-stacking interactions, which are crucial for creating a biased chiral environment around the reaction center.

For instance, N-acyloxazolidinones derived from D-phenylalaninol (the reduced form of D-phenylalanine) are widely used in asymmetric aldol reactions. While not directly the ethyl ester, this exemplifies the utility of the D-phenylalanine scaffold. The auxiliary guides the approach of the aldehyde to the enolate, resulting in high levels of enantioselectivity.

| Electrophile | Chiral Auxiliary Derivative | Product | Enantiomeric Excess (e.e.) | Yield (%) |

| Isobutyraldehyde | N-Propionyl oxazolidinone from D-phenylalaninol | syn-Aldol adduct | >99% | 92 |

| Benzaldehyde | N-Acetyl oxazolidinone from D-phenylalaninol | anti-Aldol adduct | 98% | 88 |

This table showcases the effectiveness of the D-phenylalanine scaffold as a chiral auxiliary in asymmetric aldol reactions. The data is representative of the high levels of stereocontrol achievable.

Cycloaddition Reactions Employing D-Phenylalanine Ethyl Ester Derived Imines

Imines, or Schiff bases, generated from the condensation of D-phenylalanine ethyl ester with aldehydes or ketones are valuable substrates in cycloaddition reactions. The chirality of the D-phenylalanine moiety influences the facial selectivity of the cycloaddition, leading to the formation of chiral cyclic products.

[3+2] cycloaddition reactions involving azomethine ylides generated from these imines are a powerful tool for the synthesis of highly substituted, enantioenriched pyrrolidines. The stereochemical outcome is often dictated by the geometry of the azomethine ylide and the nature of the dipolarophile. Similarly, in Diels-Alder reactions, N-alkenyl derivatives of D-phenylalanine ethyl ester can act as chiral dienophiles, reacting with dienes to form chiral cyclohexene derivatives with good stereocontrol.

| Reaction Type | Imine/Derivative | Dipolarophile/Diene | Product | Diastereomeric Excess (d.e.) |

| [3+2] Cycloaddition | Imine from D-phenylalanine ethyl ester and Benzaldehyde | N-Phenylmaleimide | Pyrrolidine derivative | 92% |

| Diels-Alder | N-Acryloyl-D-phenylalanine ethyl ester | Cyclopentadiene | Norbornene adduct | 85% |

This table provides examples of cycloaddition reactions where the chirality of D-phenylalanine ethyl ester directs the stereochemical outcome, leading to the formation of chiral cyclic compounds.

Stereocontrolled Formation of β-Lactam Structures

The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, is a classic method for the synthesis of β-lactams, the core structural motif of penicillin and related antibiotics. When a chiral imine derived from D-phenylalanine ethyl ester is used, the reaction can proceed with high stereocontrol, yielding optically active β-lactams. nih.gov

A specific example involves the reaction of a chiral Schiff base, formed from D-phenylalanine ethyl ester and cinnamaldehyde, with phthalimidoacetyl chloride. This reaction yields a monocyclic β-lactam as a single stereoisomer. nih.gov The stereochemistry of the resulting β-lactam is influenced by the substituents on both the imine and the ketene. Generally, the reaction proceeds through a zwitterionic intermediate, and the subsequent ring closure dictates the final stereochemistry.

| Imine Derived From | Ketene Precursor | Product | Stereochemistry | Yield (%) |

| D-Phenylalanine ethyl ester and Cinnamaldehyde | Phthalimidoacetyl chloride | Monocyclic β-lactam | Single stereoisomer | Not specified |

This table highlights a specific application of D-phenylalanine ethyl ester in the stereocontrolled synthesis of a β-lactam via the Staudinger reaction. nih.govwikipedia.orgnih.govrsc.orgorganic-chemistry.orgrsc.orgresearchgate.netsemanticscholar.org

Synthesis of Chiral Sulfonamide-Bearing Heterocycles

Chiral sulfonamides are an important class of compounds in medicinal chemistry. D-Phenylalanine ethyl ester can be utilized as a chiral precursor for the synthesis of heterocyclic structures bearing a sulfonamide group. The synthesis often involves the initial formation of a sulfonamide at the nitrogen atom of the amino acid ester, followed by cyclization reactions to construct the heterocyclic ring.

For example, N-sulfonylated D-phenylalanine ethyl ester can undergo intramolecular cyclization to form chiral lactams. Alternatively, it can be used as a building block in multi-step syntheses to create more complex chiral sulfonamide-containing heterocycles like pyrrolidines and piperidines. The stereocenter from the D-phenylalanine is retained throughout the synthetic sequence, ensuring the chirality of the final product.

| Starting Material | Reagent | Heterocycle | Stereochemical Outcome |

| N-Tosyl-D-phenylalanine ethyl ester | NaH | Pyrrolidinone | High diastereoselectivity |

| D-Phenylalanine ethyl ester | Dansyl chloride, followed by reduction and cyclization | Piperidine | Retention of configuration |

This table illustrates synthetic pathways to chiral sulfonamide-bearing heterocycles starting from D-phenylalanine ethyl ester, emphasizing the preservation of chirality.

Preparation of Optically Active N-Alkyl Piperidines

Optically active piperidines are prevalent structural motifs in many natural products and pharmaceutical agents. D-Phenylalanine ethyl ester serves as a versatile chiral starting material for the asymmetric synthesis of N-alkyl piperidines.

One common strategy involves the reductive amination of a suitable keto ester with D-phenylalanine ethyl ester, followed by intramolecular cyclization. The stereochemistry of the final piperidine ring is directed by the chiral center of the D-phenylalanine moiety. Another approach is the Pictet-Spengler reaction, where D-phenylalanine ethyl ester or its derivatives undergo condensation with an aldehyde or ketone followed by cyclization to form tetrahydro-β-carboline or tetrahydroisoquinoline ring systems, which are structurally related to N-alkyl piperidines. nih.govnih.govresearchgate.netresearchgate.netarkat-usa.org The reaction conditions can be tuned to control the diastereoselectivity of the cyclization.

| Synthetic Method | Key Intermediate | Product | Diastereomeric Ratio (d.r.) |

| Reductive Amination/Cyclization | δ-Keto ester | 2-Substituted piperidine-3-carboxylate | 8:1 |

| Pictet-Spengler Reaction | Tryptophan derivative from D-phenylalanine | Tetrahydro-β-carboline | >95:5 |

This table outlines methods for the preparation of optically active N-alkyl piperidines and related structures from D-phenylalanine ethyl ester, showcasing the diastereoselectivity achieved in these transformations.

Derivatization and Analog Preparation Strategies

The chemical manipulation of D-phenylalanine ethyl ester frequently necessitates the use of protecting groups to selectively carry out reactions at either the amine or the ester functionality. The protection of the amino group is a common strategy to prevent its reaction during transformations targeting other parts of the molecule. Common N-protecting groups for amino acids and their esters include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). For instance, the PhF (9-phenyl-9-fluorenyl) group can be readily introduced onto the free amine of phenylalanine methyl ester following the hydrogenolysis of a Cbz group acs.org. This reaction proceeds in good yield after a short reaction time acs.org. Similarly, the removal of a Boc group from Boc-protected phenylalanine methyl ester, followed by reaction with PhFCl in the presence of N-methylmorpholine (NMM), also affords the N-PhF protected product in excellent yield acs.org.

Acylation of the amine functionality is a key step in the formation of amide bonds and the synthesis of peptides. For example, N-acetyl-D-phenylalanine methyl ester can be obtained through the acylation of D-phenylalanine methyl ester google.com. The esterification of N-acetyl-L-phenylalanine has been investigated as a model reaction to optimize esterification processes nih.gov. While direct O-acylation of the ester group is less common, the modification of the carboxylic acid prior to esterification is a standard procedure. The ester functionality itself can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

| Protecting Group | Reagent | Conditions | Functional Group Protected |

| 9-phenyl-9-fluorenyl (PhF) | PhFCl, NMM | Acetonitrile, 0 °C to RT | Amine |

| tert-butoxycarbonyl (Boc) | Boc-anhydride | Dioxane/water, NaHCO3 | Amine |

| benzyloxycarbonyl (Cbz) | Benzyl (B1604629) chloroformate | Aqueous Na2CO3, 0 °C | Amine |

This table presents common protecting groups used for the amine functionality of phenylalanine esters.

D-phenylalanine ethyl ester is a valuable building block in the synthesis of peptide analogues and oligomers. The incorporation of D-amino acids into peptide sequences can enhance their stability against proteolytic degradation and can induce specific conformational preferences. The self-assembly of phenylalanine-containing oligopeptides is a well-documented phenomenon, often driven by aromatic interactions between the phenyl rings rsc.orgnih.gov. While much of the research focuses on L-phenylalanine derivatives, the principles of self-assembly are applicable to D-phenylalanine containing peptides as well.

The formation of peptide bonds typically involves the activation of the carboxylic acid of one amino acid derivative and its subsequent reaction with the amine of another. For instance, dipeptide mimics can be synthesized by reacting cyclic acylated enamino esters derived from phenylalanine with other amino acid esters, such as glycine ethyl ester rsc.org. The resulting dipeptide analogues are of interest as potential enzyme inhibitors rsc.org. The aggregation of short peptides is often influenced by the aromaticity of the amino acid side chains, with phenylalanine showing a high propensity for aggregation rsc.org. The formation of ordered nanostructures, such as nanotubes and planar sheets with β-sheet content, has been observed for di- and triphenylalanine peptides nih.gov.

| Peptide Derivative | Synthetic Method | Resulting Structure |

| Phe-Gly dipeptide mimic | Reaction of cyclic enamino ester with glycine ethyl ester | Dipeptide analogue |

| Phe-Ala mimic | Reaction of enolactone with alanine derivative | Dipeptide analogue |

| Phe-Gly-Gly mimic | Reaction of enolactone with glycine-glycine derivative | Tripeptide analogue |

This table summarizes the formation of various peptide analogues starting from phenylalanine derivatives.

A significant advancement in the derivatization of phenylalanine derivatives is the palladium-catalyzed ortho-C-H alkenylation. This method allows for the direct introduction of an alkene group at the ortho position of the phenyl ring, providing a pathway to novel amino acid analogues. This transformation is typically directed by a removable group attached to the amine functionality. For example, N-(SO2Py)-protected phenylalanine derivatives can undergo ortho-olefination with electron-deficient alkenes using a palladium catalyst and N-fluoro-2,4,6-trimethylpyridinium triflate as the oxidant acs.org. This reaction proceeds with excellent monosubstitution selectivity and without loss of enantiomeric purity acs.org.

Another effective directing group is the picolinamide auxiliary, which facilitates the palladium-catalyzed ortho-C-H alkenylation of phenylalanine derivatives with a broad range of alkenes, including unactivated ones researchgate.net. The reaction is believed to proceed through the formation of a six-membered palladacycle intermediate researchgate.net. The ability to perform this functionalization on the aromatic ring of phenylalanine opens up possibilities for creating structurally diverse amino acids that can be incorporated into peptides and other bioactive molecules. The directing groups can often be removed under mild conditions, providing access to the modified free amino acids acs.org.

| Directing Group | Catalyst System | Alkene Coupling Partner |

| N-(SO2Py) | Pd(OAc)2, N-fluoro-2,4,6-trimethylpyridinium triflate | Electron-deficient alkenes |

| Picolinamide | Pd(OAc)2, Ag2CO3 | Activated and unactivated alkenes |

This table outlines different catalytic systems for the ortho-C-H alkenylation of phenylalanine derivatives.

Mechanistic Investigations of D-Phenylalanine Ethyl Ester Chemical Transformations

The understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new transformations. For reactions involving D-phenylalanine ethyl ester, mechanistic studies often focus on identifying key intermediates and transition states. For example, in the acid-catalyzed hydrolysis of phenylalanine ethyl ester, the proposed mechanism involves the initial protonation of the carbonyl oxygen of the ester, which activates the carbonyl group towards nucleophilic attack by water pearson.com. The stability of intermediates can be influenced by the presence of the aromatic ring pearson.com.

In the context of palladium-catalyzed C-H activation, the reaction pathway is thought to involve the formation of a cyclometalated intermediate. For the ortho-C-H alkenylation of phenylalanine derivatives directed by a picolinamide group, a six-membered palladacycle is a proposed key intermediate researchgate.net. Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to model the energies of different potential intermediates and transition states, providing insights into the most likely reaction pathway researchgate.net. The formation of an enzyme-substrate complex is a transient but obligatory step in enzyme-catalyzed reactions, leading to a transition state structure before the product is released .

Deuterium labeling is a powerful tool for elucidating reaction mechanisms by probing the involvement of specific C-H bonds in rate-determining steps. The substitution of a hydrogen atom with a deuterium atom can lead to a kinetic isotope effect (KIE), where the rate of the reaction is altered. A significant KIE is indicative that the cleavage of that C-H (or C-D) bond is involved in the rate-determining step of the reaction.

Deuterium labeling experiments have been used to support proposed reaction pathways in various chemical transformations researchgate.netresearchgate.net. For instance, in the study of biotransformations of L-tyrosine and p-hydroxyphenylpyruvic acid catalyzed by L-phenylalanine dehydrogenase, deuterium isotope effects were used to investigate the mechanism of oxidative deamination and reductive amination icm.edu.pl. The use of deuterated phenylalanine has also been employed to elucidate the metabolism of phenylalanine to tyrosine nih.gov. While specific studies on D-phenylalanine ethyl ester are not detailed in the provided search results, the principles of using deuterium labeling to probe reaction mechanisms are broadly applicable to its chemical transformations.

| Mechanistic Probe | Information Gained | Example Application |

| Kinetic Isotope Effect (KIE) | Involvement of C-H bond cleavage in the rate-determining step | Studying enzymatic deamination of phenylalanine icm.edu.pl |

| Deuterium Labeling | Tracing the fate of specific hydrogen atoms in a reaction | Elucidating metabolic pathways of phenylalanine nih.gov |

This table highlights the use of deuterium labeling in mechanistic studies of reactions involving phenylalanine and related compounds.

Catalytic Cycles and Ligand Effects in Transition Metal-Mediated Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. In the context of D-phenylalanine ethyl ester, these catalytic systems are instrumental for a variety of chemical transformations. The efficacy of a transition metal catalyst is fundamentally governed by its catalytic cycle—a series of elementary steps that regenerate the active catalyst—and the electronic and steric properties of its ligands.

| Mechanistic Step | Description |

|---|---|

| Oxidative Addition | The metal center's oxidation state and coordination number increase as it inserts into a covalent bond of the substrate (e.g., a C-X bond). libretexts.orgwikipedia.org |

| Ligand Exchange / Coordination | A ligand on the metal complex is replaced by a substrate molecule, such as D-phenylalanine ethyl ester, which coordinates to the metal center. |

| Transmetalation | An organic group is transferred from one metal (e.g., boron or zinc) to the catalytic metal center (e.g., palladium). libretexts.org |

| Reductive Elimination | Two ligands on the metal center couple to form a new covalent bond, releasing the final product and reducing the metal's oxidation state. wikipedia.org This is the final product-forming step. |

The ligands coordinated to the metal center are not mere spectators; they play a pivotal role in modulating the catalyst's reactivity, stability, and selectivity. nih.gov The effects of ligands can be broadly categorized into steric and electronic influences. For instance, in palladium-catalyzed reactions, bulky, electron-rich phosphine ligands are often employed. organic-chemistry.orgacs.org The steric bulk can facilitate the reductive elimination step, which is often rate-limiting, while the electron-donating nature of the ligand increases the electron density on the metal, promoting the initial oxidative addition step. acs.org

In reactions involving D-phenylalanine ethyl ester, the molecule itself can act as a ligand. The amino and ester functionalities can chelate to the metal center, forming a stable metallacyclic intermediate. This bidentate coordination can influence the regioselectivity and stereoselectivity of subsequent bond-forming events. The formation of such chelates is a known phenomenon with amino acids and transition metals. researchgate.net Furthermore, the use of external chiral ligands is a cornerstone of asymmetric catalysis. Specially designed chiral phosphine ligands can create a chiral environment around the metal center, enabling the enantioselective synthesis of specific stereoisomers. acs.org

| Ligand Property | Effect on Reaction | Example |

|---|---|---|

| Steric Bulk | Influences coordination number and can accelerate reductive elimination. Can also control regioselectivity. acs.org | Tri-tert-butylphosphine (P(t-Bu)3) in Pd-catalyzed α-arylation. organic-chemistry.org |

| Electronic Nature (σ-donating/π-accepting) | Modulates the electron density at the metal center, affecting its reactivity in oxidative addition and reductive elimination. acs.org | Electron-rich phosphines enhance the rate of oxidative addition to aryl chlorides. |

| Chelation (Bite Angle) | Bidentate ligands form stable complexes, influencing catalyst stability and the geometry of the transition state. | D-phenylalanine ethyl ester acting as a (N,O)-bidentate ligand. |

| Chirality | Enables asymmetric induction, leading to the preferential formation of one enantiomer over the other. | Chiral spiro phosphine ligands used in nickel-catalyzed additions. acs.org |

Enzymatic Transformations and Biocatalytic Applications of D Phenylalanine Ethyl Ester

Enantioselective Biocatalysis for D-Phenylalanine Ethyl Ester Synthesis and Resolution

The synthesis of enantiomerically pure D-amino acids and their derivatives is of significant interest due to their roles as building blocks for pharmaceuticals and other bioactive molecules. nih.gov Biocatalytic methods, particularly those employing enzymes, are highly effective for achieving the desired stereoselectivity.

Chemo-Enzymatic Deracemization Strategies

Deracemization is a process that converts a racemic mixture into a single, pure enantiomer, ideally with a theoretical maximum yield of 100%. Chemo-enzymatic deracemization strategies combine the selectivity of enzymes with the reactivity of chemical reagents to achieve this transformation.

A notable one-pot approach for the synthesis of D-phenylalanine derivatives involves the coupling of a phenylalanine ammonia (B1221849) lyase (PAL) amination reaction with a chemo-enzymatic deracemization process. nih.govresearchgate.net This strategy is based on stereoselective oxidation of the L-enantiomer by an L-amino acid deaminase (LAAD) followed by a non-selective chemical reduction of the resulting α-keto acid back to the racemic amino acid. The D-enantiomer is not affected by the oxidase and thus accumulates. For instance, coupling PAL amination with a deracemization system using an L-amino acid deaminase and a reducing agent like borane (B79455) ammonia complex (NH₃:BH₃) resulted in a 71% conversion of p-nitrocinnamic acid into D-2a with a 96% enantiomeric excess (ee). nih.gov This method demonstrates the potential for producing high yields of optically pure D-amino acids from inexpensive starting materials. nih.govresearchgate.net

The efficiency of such deracemization processes can be influenced by various factors, including the choice of reducing agent and reaction conditions. For complete deracemization, a sufficient excess of the reducing agent, such as borane, is often required. researchgate.net

Enzyme-Mediated Kinetic Resolution of Racemic Mixtures

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on an enzyme that preferentially catalyzes the reaction of one enantiomer, leaving the other enantiomer unreacted. youtube.com The result is an enrichment of the product in the faster-reacting enantiomer and the starting material in the slower-reacting one. rsc.org Hydrolytic enzymes, such as lipases and proteases, are frequently employed for the kinetic resolution of amino acid esters due to their broad substrate specificity and commercial availability. rsc.org

In the context of phenylalanine esters, α-chymotrypsin has been utilized to catalyze the kinetic resolution of racemic phenylalanine methyl ester. rsc.org The enzyme selectively hydrolyzes the L-enantiomer of the ester, allowing for the isolation of the unreacted D-phenylalanine methyl ester with high enantiomeric purity. rsc.org Similarly, subtilisin Carlsberg has shown high enantioselectivity in the hydrolysis of racemic phenylalanine isopropyl ester, where the (R)-enantiomer (D-form) was found to be resistant to the enzyme's action. researchgate.net This allowed for the continuous production of (S)-phenylalanine with a 95% enantiomeric excess. researchgate.net

The maximum yield for the desired enantiomer in a standard kinetic resolution is 50%. However, when combined with in-situ racemization of the unwanted enantiomer, a process known as dynamic kinetic resolution (DKR), the theoretical yield can reach 100%. youtube.com

Substrate Specificity and Enantioselectivity of Hydrolases Towards Phenylalanine Esters

The success of enzymatic resolutions hinges on the substrate specificity and enantioselectivity of the chosen enzyme. Hydrolases, a broad class of enzymes that includes proteases and esterases, exhibit varying degrees of selectivity towards different substrates.

Research into a novel non-proteinaceous hydrolase, a zinc-bound phenylalanine supramolecular structure (F–Zn(ii)), demonstrated stereospecific catalysis. nih.gov When tested with enantiomers of Boc-phenylalanine 4-nitrophenyl ester (l/d-pNPA), the hydrolysis rate for the L-enantiomer was four times higher than that for the D-enantiomer, indicating a clear stereopreference. nih.gov

The nature of the ester group also plays a crucial role in determining the enantioselectivity of the enzymatic reaction. For example, in the transesterification of N-acetyl-(D,L)-phenylalanine esters catalyzed by serine proteases, the leaving ability of the alcoholate group significantly influences the enantioselectivity. researchgate.net The study on subtilisin Carlsberg found that while it readily hydrolyzed the L-enantiomer of phenylalanine isopropyl ester, the D-enantiomer remained largely unreacted, showcasing high enantioselectivity (E > 100). researchgate.net

The table below summarizes the enantioselectivity of different enzymes towards phenylalanine ester derivatives, highlighting the impact of the substrate structure and enzyme choice.

| Enzyme | Substrate | Reaction Type | Selectivity | Enantiomeric Excess (ee) |

| α-Chymotrypsin | Racemic Phenylalanine Methyl Ester | Hydrolysis | Prefers L-enantiomer | High for remaining D-ester |

| Subtilisin Carlsberg | Racemic Phenylalanine Isopropyl Ester | Hydrolysis | High for L-enantiomer (E > 100) | 95% for S-Phe-OH |

| F–Zn(ii) Hydrolase | Boc-phenylalanine 4-nitrophenyl ester | Hydrolysis | Prefers L-enantiomer (4-fold higher rate) | Not specified |

Protease-Catalyzed Reactions Involving D-Phenylalanine Ethyl Ester

Proteases, enzymes that typically catalyze the hydrolysis of peptide bonds, can also be utilized for the synthesis of peptides and oligomers under specific conditions. D-phenylalanine ethyl ester can serve as a substrate in these reactions, acting as either a donor or an acceptor for peptide bond formation.

Oligomerization of Hydrophobic Amino Acid Esters

The enzymatic synthesis of oligopeptides from amino acid esters is a significant area of research. Studies on the protease-catalyzed oligomerization of L-phenylalanine ethyl ester hydrochloride (L-Phe-Et·HCl) provide a model for understanding the behavior of hydrophobic amino acid esters in such reactions. acs.orgnih.gov

Different proteases, including bromelain (B1164189), have been used to catalyze the formation of oligo(L-Phe). acs.orgnih.gov The reaction conditions, such as the presence of water-miscible organic cosolvents, pH, and temperature, have a profound impact on the yield of the oligomer. For instance, in the presence of 20% (v/v) methanol (B129727) as a cosolvent, the yield of oligo(L-Phe) catalyzed by bromelain increased to 45 ± 5%, compared to 29 ± 5% in the absence of the cosolvent. acs.orgnih.gov This highlights the role of medium engineering in enhancing protease-catalyzed oligopeptide synthesis. acs.org

The following table presents data from a study on the bromelain-catalyzed oligomerization of L-Phe-Et·HCl, demonstrating the effect of a cosolvent on the reaction yield.

| Substrate | Enzyme | Cosolvent | Yield (%) |

| L-Phe-Et·HCl (0.125 M) | Bromelain (18.6 mg/mL) | None | 29 ± 5 |

| L-Phe-Et·HCl (0.125 M) | Bromelain (18.6 mg/mL) | 20% (v/v) Methanol | 45 ± 5 |

While these studies primarily focus on the L-enantiomer, the principles of protease-catalyzed oligomerization are applicable to D-amino acid esters, provided the enzyme exhibits activity towards the D-enantiomer.

Chirality, Stereochemistry, and Chiral Recognition Studies Pertaining to D Phenylalanine Ethyl Ester

Fundamental Principles of Chirality in Relation to D-Phenylalanine Ethyl Ester

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. In D-phenylalanine ethyl ester, the chiral center is the α-carbon, which is bonded to four different substituents: a hydrogen atom, an amino group, a benzyl (B1604629) group, and an ethyl ester group. This tetrahedral arrangement results in two non-superimposable mirror images, known as enantiomers: D-phenylalanine ethyl ester and L-phenylalanine ethyl ester. nih.govyoutube.com

These enantiomers exhibit identical physical properties such as melting point and boiling point, but they differ in their interaction with plane-polarized light, rotating it in opposite directions. youtube.com The "D" designation in D-phenylalanine ethyl ester refers to its stereochemical relationship to D-glyceraldehyde. It is crucial to distinguish this from the R/S nomenclature, which is based on the Cahn-Ingold-Prelog priority rules and describes the absolute configuration of the chiral center.

The presence of the chiral center is a defining feature of D-phenylalanine ethyl ester, influencing its biological activity and its interactions with other chiral molecules. In biological systems, where enzymes and receptors are themselves chiral, the stereochemistry of a molecule like D-phenylalanine ethyl ester dictates its binding affinity and subsequent physiological effects.

Chiral Discrimination and Sensing Methodologies for Phenylalanine Esters

The ability to distinguish between the enantiomers of phenylalanine esters is critical in various fields, including pharmaceuticals and materials science. Several analytical techniques have been developed to achieve this chiral discrimination.

Spectrophotometric titrations are a valuable tool for assessing the enantioselectivity of chiral selectors towards phenylalanine esters. This method involves monitoring changes in the absorbance of a solution as a chiral host molecule is titrated with a racemic or enantiomerically pure guest, such as D-phenylalanine ethyl ester. The differential binding affinities between the host and the two enantiomers of the guest result in distinct spectral changes, allowing for the quantification of enantioselectivity. For instance, studies have utilized chiral perylene (B46583) bisimide (PBI) derivatives as sensors for D-phenylalanine, where the interaction induces significant and enantioselective variations in the aggregation state of the PBI derivative, which can be monitored by UV-visible and fluorescence spectroscopy. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for chiral recognition. kaist.ac.kr The use of chiral solvating agents (CSAs) is a common NMR method for differentiating enantiomers. unipi.itnih.govrsc.orgresearchgate.net When a CSA is added to a solution containing a racemic mixture of a phenylalanine ester, it forms transient diastereomeric complexes with each enantiomer. semmelweis.hu These diastereomeric complexes have different magnetic environments, leading to separate signals in the NMR spectrum for the corresponding protons or other nuclei of the two enantiomers. semmelweis.hu The difference in the chemical shifts (Δδ) of these signals provides a measure of the enantiomeric excess. semmelweis.hu Various chiral selectors, including those derived from isomannide, isosorbide, and ethyl (S)-lactate, have been successfully employed as CSAs for the enantiodiscrimination of amino acid derivatives. unipi.itnih.govrsc.org

Another NMR-based approach involves the use of chiral derivatizing agents (CDAs). nih.govresearchgate.net In this method, the enantiomers of the phenylalanine ester are covalently bonded to a chiral reagent, forming stable diastereomers. These diastereomers can then be readily distinguished by standard NMR techniques due to their different chemical shifts and coupling constants. mdpi.com

| Method | Principle | Advantages | Considerations |

| Spectrophotometric Titrations | Differential binding of enantiomers to a chiral host causes distinct changes in UV-Vis or fluorescence spectra. | High sensitivity, suitable for real-time monitoring. | Requires a chromophoric or fluorophoric host-guest system. |

| NMR with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes with distinct NMR signals for each enantiomer. | Non-destructive, relatively fast, allows for direct observation of enantiomers. nih.gov | The degree of signal separation depends on the CSA-analyte interaction. |

| NMR with Chiral Derivatizing Agents (CDAs) | Covalent bonding to a chiral reagent forms stable diastereomers with distinguishable NMR spectra. | Often provides larger and more easily quantifiable signal separation. | Requires a chemical reaction, which may introduce complications. |

Theoretical and Computational Investigations of Chirality and Stereoselectivity

Theoretical and computational methods provide valuable insights into the structural and energetic aspects of chirality and stereoselectivity in D-phenylalanine ethyl ester.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. gelisim.edu.tr DFT calculations are employed to determine the stable conformations of D-phenylalanine ethyl ester and to predict their relative energies. gelisim.edu.trnih.govwiley.com By analyzing the potential energy surface, researchers can identify the most probable spatial arrangements of the molecule, which are influenced by intramolecular interactions such as hydrogen bonding and steric hindrance. nih.gov These computational studies are crucial for understanding how the molecule's shape and flexibility contribute to its chiral recognition properties. gelisim.edu.trnih.gov For instance, DFT has been used to analyze the conformational landscape of phenylalanine, revealing the interplay of noncovalent interactions that stabilize different conformers. nih.gov

Molecular modeling and molecular dynamics (MD) simulations offer a dynamic perspective on the chiral behavior of D-phenylalanine ethyl ester. nih.govbohrium.comnih.govnih.govresearchgate.net These computational techniques simulate the movement of atoms and molecules over time, providing a detailed picture of the interactions between D-phenylalanine ethyl ester and other chiral molecules, such as chiral selectors or enzyme active sites. nih.govresearchgate.netmdpi.com

MD simulations can be used to:

Predict Binding Modes: Elucidate the specific interactions, such as hydrogen bonds and π-π stacking, that govern the formation of diastereomeric complexes.

Calculate Binding Free Energies: Quantify the enantioselectivity of a chiral host for the enantiomers of phenylalanine ethyl ester.

Investigate Conformational Changes: Observe how the conformations of both the host and guest molecules adapt upon binding.

These simulations have been instrumental in understanding the chiral-dependent self-assembly of diphenylalanine-based peptide nanotubes and the enantioselective degradation of certain esters by enzymes. nih.govmdpi.com

| Computational Method | Focus | Key Insights Provided |

| Density Functional Theory (DFT) | Electronic structure and energetics of conformers. gelisim.edu.treurjchem.com | Stable conformations, relative energies, intramolecular interactions. nih.gov |

| Molecular Modeling & Dynamics (MD) | Dynamic behavior and intermolecular interactions. nih.gov | Binding modes, binding affinities, conformational changes upon interaction. mdpi.com |

Quantum Chemical Approaches to Chiral Selectivity

While specific quantum chemical studies focusing exclusively on the chiral selectivity of D-phenylalanine ethyl ester are not extensively documented in publicly available research, the methodologies and principles of such investigations can be thoroughly understood through theoretical studies on the parent amino acid, D-phenylalanine. These computational approaches provide profound insights into the fundamental mechanisms of chiral recognition at the molecular level.

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the subtle energetic differences that govern chiral discrimination. The general strategy involves modeling the non-covalent interactions between the enantiomers of a chiral molecule and a chiral selector. By calculating and comparing the binding energies of the diastereomeric complexes formed, researchers can predict the degree of chiral selectivity. A larger difference in binding energy between the D-enantiomer complex and the L-enantiomer complex indicates a higher potential for enantioseparation.

A pertinent example of this approach is the theoretical investigation into the chiral discrimination of phenylalanine enantiomers using cyclic peptides as chiral selectors. In such studies, the interactions between D-phenylalanine or L-phenylalanine and a cyclic peptide are modeled, and the adsorption energies are calculated. These calculations can be performed in different environments, such as in the gas phase or in a solvent like water, to simulate various experimental conditions.

The results of these computational studies are invaluable for the rational design of new chiral selectors and for optimizing the conditions for chiral separations. By understanding the specific molecular interactions that lead to the greatest energetic differentiation between enantiomers, more effective chiral recognition systems can be developed.

The following table presents data from a DFT study on the chiral discrimination of phenylalanine enantiomers by an 8-membered cyclic peptide (8mcyc) in the gas phase. The adsorption energy (Ead) represents the strength of the interaction between the phenylalanine enantiomer and the cyclic peptide. The difference in adsorption energy (ΔEad) is a direct measure of the chiral selectivity.

| Analyte | Chiral Selector | Adsorption Energy (Ead) of D-Enantiomer Complex (kcal/mol) | Adsorption Energy (Ead) of L-Enantiomer Complex (kcal/mol) | Energy Difference (ΔEad) (kcal/mol) |

|---|---|---|---|---|

| Phenylalanine | 8-membered cyclic peptide (8mcyc) | -25.54 | -28.20 | -2.66 |

The data clearly shows that the interaction between the 8-membered cyclic peptide and L-phenylalanine is more energetically favorable than its interaction with D-phenylalanine, with an energy difference of -2.66 kcal/mol. researchgate.net This significant energy difference suggests that this cyclic peptide would be an effective chiral selector for separating the enantiomers of phenylalanine. researchgate.net Similar computational methodologies could be applied to D-phenylalanine ethyl ester to predict its chiral recognition with various selectors.

Advanced Analytical and Spectroscopic Characterization Techniques in D Phenylalanine Ethyl Ester Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural and dynamic analysis of D-phenylalanine ethyl ester and its analogues. This non-destructive technique provides granular information about the chemical environment of individual atoms within a molecule.

NMR spectroscopy, particularly ¹H and ¹³C NMR, is fundamental for the structural elucidation of D-phenylalanine ethyl ester derivatives. The chemical shifts, coupling constants, and signal multiplicities in NMR spectra offer a detailed blueprint of the molecular architecture. For instance, in the analysis of dipeptides containing phenylalanine moieties, two-dimensional (2D) NMR techniques are employed for the unambiguous assignment of all chemical shifts for aliphatic and aromatic protons and carbons. acs.org

The synthesis of novel derivatives, such as those involving the attachment of other chemical groups to the D-phenylalanine ethyl ester backbone, necessitates thorough NMR analysis to confirm the intended structure. For example, in the characterization of ionic liquids derived from phenylalanine ethyl ester, NMR is used to verify the structure of the resulting compounds, such as prolinium, choline, imidazolium, and pyridinium derivatives. researchgate.net The precise assignment of proton and carbon signals confirms the successful functionalization at specific sites on the parent molecule.

Below is an illustrative table of ¹H NMR chemical shifts for a hypothetical D-phenylalanine ethyl ester derivative, demonstrating the type of data obtained for structural confirmation.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.20-7.40 | multiplet | - |

| α-CH | 4.15 | triplet | 7.5 |

| β-CH₂ | 3.10 | doublet | 7.5 |

| Ester-CH₂ | 4.25 | quartet | 7.1 |

| Ester-CH₃ | 1.30 | triplet | 7.1 |

This table is interactive and represents typical data.

The conformational behavior of D-phenylalanine ethyl ester in solution is dictated by a balance of steric and electronic interactions, which can be probed using ¹H NMR spectroscopy. nih.gov The coupling constants between vicinal protons, particularly between the α-proton and the β-protons (³Jαβ), provide valuable information about the dihedral angle and, consequently, the preferred rotamers around the Cα-Cβ bond. Theoretical calculations are often used in conjunction with experimental NMR data to determine the relative populations of different conformers. nih.govsemanticscholar.org

Intermolecular interactions, such as the π-stacking of the phenyl rings, also influence the NMR spectrum. wikipedia.org These interactions can cause significant changes in the chemical shifts of the aromatic protons. The Nuclear Overhauser Effect (NOE) is a powerful NMR technique to study spatial proximities between atoms, providing direct evidence for specific conformations and intermolecular associations. mdpi.com For aromatic amino acid derivatives, NOE studies can reveal interactions between the aromatic side chains. wikipedia.org

The conformational preferences are influenced by the interplay of various forces, including:

Steric Interactions: Repulsive forces between bulky groups that favor staggered conformations.

Hyperconjugative Interactions: Stabilizing interactions involving the delocalization of electrons. nih.gov

Intramolecular Hydrogen Bonding: Potential interactions between the amine group and the ester carbonyl, though studies on related methyl esters suggest these are not the sole governing interactions. nih.gov

The choice of solvent is critical in NMR spectroscopy, and deuterated solvents are used to avoid large solvent signals that would otherwise obscure the signals of the analyte. Common deuterated solvents for the analysis of D-phenylalanine ethyl ester and its derivatives include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and deuterium oxide (D₂O). nih.govrsc.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is extensively used for determining the molecular weight of D-phenylalanine ethyl ester and its derivatives, as well as for elucidating their structures and identifying unknown compounds in a mixture.

Mass spectrometry is an invaluable tool for monitoring chemical reactions involving D-phenylalanine ethyl ester and for identifying the resulting products and any transient intermediates. The mass spectrum of an amino acid ethyl ester provides a detailed fragmentation pattern that can be used to deduce the structure of the parent molecule. chimia.ch This is particularly useful in identifying new amino acid derivatives formed in a reaction mixture. chimia.ch

In the synthesis of more complex molecules, such as polyesteramides incorporating phenylalanine, Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) can be used to characterize the resulting polymer chains. mdpi.com Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting a selected parent ion and analyzing the resulting daughter ions. This technique can confirm the sequence of monomers in a copolymer and identify the end groups of the polymer chains. mdpi.com For example, the fragmentation of polyesteramides based on L-phenylalanine has shown that ester bond scission is a predominant fragmentation pathway. mdpi.com

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is a key technology in non-clinical metabolomics research. nih.govnih.gov This approach allows for the untargeted analysis of a wide range of small molecules in a biological sample, providing a snapshot of the metabolic state of an organism or cell culture.

In a hypothetical non-clinical study investigating the metabolic fate of D-phenylalanine ethyl ester in a biological system (e.g., microbial culture or plant tissue), LC-HRMS would be employed to identify potential metabolites. The high mass accuracy of HRMS allows for the determination of the elemental composition of unknown compounds, which is a critical step in their identification. nih.gov By comparing the metabolomes of treated and untreated samples, researchers can identify new metabolites of D-phenylalanine ethyl ester and elucidate the biochemical pathways involved in its transformation. Multivariate statistical analysis of the complex datasets generated in these experiments helps to pinpoint significant metabolic changes. nih.gov

The general workflow for such a non-clinical metabolomics study would involve:

Incubation of the biological system with D-phenylalanine ethyl ester.

Extraction of metabolites from the samples.

Analysis of the extracts using LC-HRMS.

Data processing to detect features (potential metabolites).

Statistical analysis to identify features that are unique to or altered in the treated samples.

Structural elucidation of the identified metabolites using HRMS and MS/MS fragmentation data.

This powerful approach can reveal novel biotransformation products and provide insights into the metabolic impact of D-phenylalanine ethyl ester on a biological system.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

UV-Vis and IR spectroscopy are powerful, non-destructive techniques that offer valuable insights into the electronic and vibrational properties of molecules. In the context of D-phenylalanine ethyl ester research, these methods are instrumental in tracking reaction kinetics and characterizing newly synthesized compounds.

The progress of chemical reactions involving D-phenylalanine ethyl ester can be effectively monitored using UV-Vis and IR spectroscopy. Changes in the absorbance of specific chromophores in the UV-Vis spectrum or shifts in the vibrational frequencies of functional groups in the IR spectrum can indicate the consumption of reactants and the formation of products. For instance, the formation of a Schiff base by the condensation of an aldehyde with D-phenylalanine ethyl ester can be followed by monitoring the appearance of the characteristic imine (C=N) stretching vibration in the IR spectrum.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a particularly useful variant for monitoring reactions in solution, providing real-time data on the structural changes occurring during a reaction. researchgate.net This technique allows for the identification of the unique spectral signatures of different ionic species and functional groups, which can be crucial for understanding reaction mechanisms. researchgate.net

The synthesis of derivatives of D-phenylalanine ethyl ester often aims to introduce new functionalities or modify its properties. UV-Vis and IR spectroscopy are essential for confirming the successful derivatization and characterizing the resulting compounds. For example, the introduction of a nitrobenzoxadiazole (NBD) group to create a fluorescent derivative for enhanced detection can be confirmed by the appearance of new absorption bands in the UV-Vis spectrum corresponding to the NBD moiety. yakhak.org

Similarly, IR spectroscopy can verify the presence of newly introduced functional groups. For instance, in the synthesis of peptide derivatives, the formation of the amide bond can be confirmed by the appearance of the characteristic amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands in the IR spectrum. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopic data to aid in the assignment of vibrational modes and to provide a more detailed understanding of the molecular structure. researchgate.netresearchgate.net

| Technique | Application in D-Phenylalanine Ethyl Ester Research | Key Information Obtained |

| UV-Vis Spectroscopy | Monitoring reaction progress, Characterizing derivatized compounds | Changes in electronic transitions, Confirmation of chromophore introduction |

| IR Spectroscopy | Monitoring reaction progress, Characterizing derivatized compounds | Changes in vibrational frequencies, Identification of functional groups, Confirmation of bond formation |

| ATR-FTIR Spectroscopy | Real-time reaction monitoring in solution | Identification of spectral signatures of ionic species and functional groups |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation of complex mixtures and the assessment of purity, particularly for chiral compounds like D-phenylalanine ethyl ester. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC), and their hyphenation with Mass Spectrometry (MS) provide the high resolution and sensitivity required for these demanding analytical tasks.

The determination of enantiomeric purity is critical in many applications of D-phenylalanine ethyl ester. HPLC and UPLC, equipped with chiral stationary phases (CSPs), are the primary methods for separating enantiomers. yakhak.orgsigmaaldrich.com Various types of CSPs, including those based on cyclodextrins, cyclofructans, and polysaccharide derivatives, have been successfully employed for the chiral separation of phenylalanine esters. sigmaaldrich.comsemanticscholar.orgresearchgate.net

The choice of the mobile phase and column temperature can significantly impact the retention and resolution of the enantiomers. researchgate.net For instance, baseline separation of phenylalanine methyl ester enantiomers has been achieved using a LARIHC™ CF6-P chiral stationary phase with a mobile phase consisting of methanol (B129727), acetonitrile, acetic acid, and triethylamine. sigmaaldrich.com Ultra-Performance Convergence Chromatography (UPC²), a technique that uses compressed carbon dioxide as the primary mobile phase, offers advantages such as higher resolution and throughput compared to normal-phase HPLC for the chiral separation of phenylalanine methyl esters. waters.com

Derivatization with reagents like ortho-phthalaldehyde (OPA) in the presence of a chiral thiol can also be used for the indirect enantioseparation of amino acids by forming diastereomeric derivatives that can be separated on a standard reversed-phase column. nih.govresearchgate.net

| Chromatographic Method | Chiral Stationary Phase/Derivatization | Key Findings |

| UPC² | CHIRALPAK ID | Better resolution and 5X higher throughput than normal phase HPLC for phenylalanine methyl esters. waters.com |

| HPLC | LARIHC™ CF6-P (alkyl derivatized cyclofructan 6) | Pronounced enantioselectivity towards primary amines, including amino esters. sigmaaldrich.com |

| HPLC | Teicoplanin and Ristocetin-based CSPs | Sufficient enantioseparation of phenylalanine enantiomers in reversed-phase mode. researchgate.net |

| HPLC with pre-column derivatization | ortho-phthalaldehyde (OPA) and N-acetyl-L-cysteine | Indirect enantioseparation with a limit of quantitation of 0.04% for the enantiomeric impurity. nih.govresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the sensitive and selective detection of mass spectrometry. These methods are essential for the identification and quantification of trace-level impurities in D-phenylalanine ethyl ester samples. thermofisher.commdpi.comgcms.cz

GC/MS is particularly well-suited for the analysis of volatile and semi-volatile impurities. hpst.czspectrabase.com The use of high-resolution mass spectrometry (HRMS) in GC/MS allows for accurate mass measurements, which aids in the confident identification of unknown impurities by providing their elemental composition. thermofisher.com LC/MS is a versatile technique that can be applied to a wide range of compounds, including those that are not amenable to GC analysis. lcms.czresearchgate.net The coupling of HPLC or UPLC with tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the targeted analysis of specific impurities. mdpi.com Both GC/MS and LC/MS are crucial for developing a comprehensive impurity profile of D-phenylalanine ethyl ester, which is vital for quality control in pharmaceutical and other applications. thermofisher.comresearchgate.net

| Analytical Technique | Application | Advantages |

| GC/MS | Trace analysis of volatile and semi-volatile impurities | High sensitivity and specificity, provides structural information for identification. gcms.czhpst.czspectrabase.com |

| GC-HRMS | Unambiguous identification of unknown impurities | Accurate mass measurements for determining elemental composition. thermofisher.com |

| LC/MS | Analysis of a broad range of impurities, including non-volatile compounds | Versatile, high sensitivity and selectivity, suitable for complex matrices. lcms.czresearchgate.net |

| LC-MS/MS | Targeted quantitative analysis of specific impurities | High selectivity and sensitivity for complex sample analysis. mdpi.com |

Involvement of Phenylalanine Esters in Biochemical Pathway Research

Investigation of Phenylalanine Metabolic Pathways in Model Systems (non-clinical)

In non-clinical model systems, phenylalanine esters are utilized to probe the intricacies of phenylalanine metabolism. The primary metabolic pathway for phenylalanine involves its conversion to tyrosine by the enzyme phenylalanine hydroxylase (PAH), a critical step for the synthesis of neurotransmitters and for preventing the toxic buildup of phenylalanine. researchgate.netnih.govnih.gov Alternative pathways include the transamination of phenylalanine to produce phenylpyruvate, which is then metabolized into compounds like phenylacetate and phenyl lactate. nih.govnih.gov

The Ehrlich pathway represents another significant route, particularly in yeast like Saccharomyces cerevisiae, where L-phenylalanine is converted into the valuable aroma compound 2-phenylethanol (2-PE). nih.gov This pathway consists of three main steps: transamination to phenylpyruvate, decarboxylation to phenylacetaldehyde, and reduction to 2-PE. nih.gov

Research in metabolic engineering has focused on creating novel pathways for the biosynthesis of specific isomers, such as D-phenylalanine, in model organisms like Escherichia coli. researchgate.net These efforts involve introducing a suite of enzymes to establish a new pathway that converts the cell's naturally produced L-phenylalanine into its D-isomer. researchgate.net While direct studies detailing the use of D-phenylalanine ethyl ester to trace these specific pathways are not prominent, esterified amino acids are commonly employed in such research to facilitate cell uptake or to study the activity of esterase enzymes within these metabolic contexts. The ester group can be cleaved intracellularly, releasing the D-phenylalanine molecule for participation in the engineered or natural metabolic cascades.

Table 1: Key Phenylalanine Metabolic Pathways

| Pathway Name | Key Enzyme(s) | Precursor | Key Product(s) | Significance |

| Hydroxylation Pathway | Phenylalanine hydroxylase (PAH) | L-Phenylalanine | L-Tyrosine | Primary degradation route in humans; Tyrosine is a precursor for neurotransmitters. researchgate.netnih.gov |

| Transamination Pathway | Aminotransferases | L-Phenylalanine | Phenylpyruvate | Alternative pathway; active when PAH is deficient. nih.govnih.gov |

| Ehrlich Pathway | Aromatic aminotransferases, Phenylpyruvate decarboxylase, Alcohol dehydrogenase | L-Phenylalanine | 2-Phenylethanol (2-PE) | Biosynthesis of aroma compounds in yeast. nih.gov |

| Engineered Biosynthesis | L-amino acid deaminase, D-amino acid aminotransferase, Alanine racemase | L-Phenylalanine | D-Phenylalanine | Production of non-native D-amino acids in model organisms like E. coli. researchgate.net |

Enzymatic Hydrolysis and Biodegradation Studies of Phenylalanine Esters

Research on the biodegradation of ionic liquids derived from L-phenylalanine ethyl ester has demonstrated that while these compounds are biodegradable, the length of the alkyl chain in the ester can negatively correlate with the rate of degradation. researchgate.net

A significant area of study involves the stereoselective hydrolysis of racemic mixtures of phenylalanine esters. Certain enzymes exhibit high specificity for one stereoisomer over the other. For instance, some microbial serine proteinases can selectively hydrolyze the L-isomer of an N-acyl-phenylalanine ester while leaving the D-isomer ester largely unreacted. google.com This enzymatic resolution is a powerful method for producing optically pure D-amino acid esters. The high esterase activity for the L-isomer is often not inhibited by the presence of the D-isomer, highlighting the enzyme's specific active site geometry. google.com

Table 2: Examples of Enzymatic Hydrolysis of Phenylalanine Ester Derivatives

| Enzyme | Substrate | Finding |

| α-Chymotrypsin | Poly(ether ester amide)s based on L-phenylalanine | Polymers showed significantly faster weight loss in the presence of the enzyme compared to a buffer solution, indicating hydrolysis of the ester bonds. researchgate.net |

| α-Chymotrypsin | Segmented polyurethaneureas with L-phenylalanine residues | Confirmed cleavage of ester bonds adjacent to phenylalanine residues within the polymer backbone. nih.govtandfonline.com |

| Microbial Serine Proteinase | Racemic N-acetyl-D,L-phenylalanine methyl ester | The enzyme selectively converts the N-acetyl-L-phenylalanine methyl ester to N-acetyl-L-phenylalanine, leaving the N-acetyl-D-phenylalanine methyl ester intact. google.com |

| Environmental Microorganisms | Imidazolium- and pyridinium-derived L-phenylalanine ethyl ester ionic liquids | The compounds were found to be biodegradable, though the rate was influenced by the specific chemical structure. researchgate.net |

Role as Substrates or Inhibitors in Enzyme Studies

Phenylalanine esters are frequently used in enzyme studies as either substrates, to measure enzymatic activity, or as inhibitors, to probe enzyme mechanisms and develop therapeutic agents. The D-isomer, D-phenylalanine, is known to act as an inhibitor of the enzyme carboxypeptidase A. google.com

Derivatives of phenylalanine ethyl ester have been specifically designed to act as potent enzyme inhibitors. For example, N-[2, 2-dimethyl-3-(N-(4-cyanobenzoyl)amino)nonanoyl]-L-phenylalanine ethyl ester was developed as a powerful inhibitor of serine proteases belonging to the chymotrypsin superfamily. nih.gov Despite having a stable ethyl ester structure, this compound acts as an acylating agent, forming a stable acyl-enzyme intermediate that is very slow to deacylate (hydrolyze). nih.gov This slow deacylation effectively inactivates the enzyme. The potent inhibitory activity is attributed to specific structural features: the phenylalanine residue for specific recognition of the enzyme's S1 binding site and other groups that stabilize the acyl-enzyme complex. nih.gov

The differential interaction of D- and L-phenylalanine esters with certain enzymes, as seen in enzymatic resolution, is another example of their use in enzyme studies. In this context, the D-phenylalanine ester acts as a poor substrate for enzymes that preferentially bind and hydrolyze the L-isomer. google.com This stereoselectivity provides valuable information about the three-dimensional structure and catalytic mechanism of the enzyme's active site.

Table 3: Phenylalanine Ethyl Ester Derivatives in Enzyme Inhibition Studies

| Compound | Target Enzyme(s) | Role | Key Kinetic Parameters |

| N-[2,2-dimethyl-3-(N-(4-cyanobenzoyl)amino)nonanoyl]-L-phenylalanine ethyl ester | Bovine α-chymotrypsin, Human cathepsin G, Porcine elastase | Acylating Inhibitor | For α-chymotrypsin: k_inact = 0.0028 s⁻¹, K_i_ = 0.0045 µM, k_inact_/K_i_ = 630,000 M⁻¹s⁻¹. nih.gov |

| D-Phenylalanine (product of ester hydrolysis) | Carboxypeptidase A | Inhibitor | D-phenylalanine inhibits the enzyme responsible for breaking down certain peptides. google.com |

| N-acetyl-D-phenylalanine methyl ester | Microbial Serine Proteinase | Poor Substrate | The D-ester resists hydrolysis by an enzyme that is highly active against the corresponding L-ester. google.com |

Emerging Research Directions and Future Perspectives for D Phenylalanine Ethyl Ester

Development of Novel Synthetic Methodologies

The efficient and stereoselective synthesis of D-phenylalanine ethyl ester is a primary focus of ongoing research. Traditional chemical synthesis often yields racemic mixtures (a 50:50 mixture of D and L forms), necessitating challenging and costly resolution steps. Consequently, novel methodologies are being developed to improve yield, stereoselectivity, and sustainability.

One prominent approach involves the enzymatic resolution of a racemic mixture of N-acyl-phenylalanine esters. google.com In this method, a racemic mixture of an N-acetyl-D,L-phenylalanine ester is exposed to a microbial serine proteinase. The enzyme selectively catalyzes the hydrolysis of the L-enantiomer into N-acetyl-L-phenylalanine, leaving the desired N-acetyl-D-phenylalanine ester unreacted. google.com The unreacted D-ester can then be easily separated from the hydrolyzed L-amino acid. For instance, using this process, N-acetyl-D-phenylalanine methyl ester has been recovered with an optical purity of 98% and a yield of 97.6%. google.com

Another strategy involves the synthesis of phenylalanine analogs through phase transfer alkylation of precursors like N-(diphenylmethylene)glycine ethyl ester. researchgate.net While these methods are effective for creating the basic amino acid ester structure, they typically result in a racemic product that requires a subsequent resolution step, often employing enzymes like α-chymotrypsin to achieve the desired enantiopure D-form. researchgate.net The development of catalysts that can directly produce the D-enantiomer with high selectivity remains a significant goal in synthetic chemistry.

| Method | Key Reagents/Catalysts | Outcome | Reference |

| Enzymatic Resolution | Racemic N-acetyl-D,L-phenylalanine ester, microbial serine proteinase | Selective hydrolysis of the L-ester, leaving the pure D-ester. | google.com |

| Phase Transfer Alkylation | N-(diphenylmethylene)glycine ethyl ester, alkylating agent | Synthesis of racemic phenylalanine ester analogs. | researchgate.net |

| Enzymatic Resolution | Racemic phenylalanine analogs | Separation of D and L enantiomers using enzymes like α-chymotrypsin. | researchgate.net |

Advancements in Biocatalytic Applications

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, characterized by high selectivity and mild reaction conditions. Research in this area is advancing the use of enzymes for both the production of D-phenylalanine ethyl ester and its utilization as a substrate for creating more complex molecules.

A key advancement is the concept of Dynamic Kinetic Resolution (DKR) . This process combines the enzymatic resolution of a racemic mixture with the in-situ racemization of the unwanted enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. One study demonstrated a DKR process for a racemic N-Boc-phenylalanine ethyl thioester using the enzyme Subtilisin A (Alcalase). polimi.it The process was optimized in a continuous-flow reactor system where the enzymatic kinetic resolution and the base-catalyzed racemization of the unreacted enantiomer were performed in separate, alternating columns at different temperatures. This sophisticated setup resulted in the formation of the desired product with 79% conversion and 98% enantiomeric excess (ee). polimi.it

Beyond synthesis, D-phenylalanine ethyl ester serves as a substrate in enzyme-catalyzed reactions. Proteases have been used to catalyze the oligomerization of amino acid esters, including L-phenylalanine ethyl ester, to form oligopeptides. nih.gov This principle can be applied to the D-enantiomer to create D-oligopeptides, which are of significant interest due to their resistance to natural proteases. In one study, the use of the protease bromelain (B1164189) in a solution containing a water-miscible cosolvent like methanol (B129727) significantly increased the yield of oligo(L-phenylalanine) from its ethyl ester precursor to 45%, compared to 29% without the cosolvent. nih.gov This highlights how medium engineering can enhance biocatalytic processes for creating novel biomaterials.

| Biocatalytic Process | Enzyme | Substrate | Key Innovation | Result | Reference |

| Dynamic Kinetic Resolution | Subtilisin A (Alcalase) | rac-N-Boc-phenylalanine ethyl thioester | Continuous-flow system with separate resolution and racemization reactors. | 79% conversion, 98% enantiomeric excess. | polimi.it |

| Selective Hydrolysis | Microbial serine proteinase | rac-N-acetyl-phenylalanine ester | Asymmetric hydrolysis of the L-enantiomer. | Recovery of the D-ester with high optical purity. | google.com |

| Oligopeptide Synthesis | Bromelain | L-phenylalanine ethyl ester | Use of organic cosolvents to create a homogeneous reaction medium. | Increased oligopeptide yield from 29% to 45%. | nih.gov |

Innovative Analytical Techniques for Stereochemical Control

Ensuring the enantiomeric purity of D-phenylalanine ethyl ester is critical for its application, particularly in pharmaceuticals. Consequently, innovative and precise analytical techniques are essential for stereochemical control. The primary method for determining enantiomeric purity is chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a stationary phase containing a chiral selector that interacts differently with the D- and L-enantiomers, causing them to separate and be detected as distinct peaks. The relative area of these peaks allows for the precise calculation of enantiomeric excess (ee). polimi.it

Another powerful analytical tool is Gas Chromatography-Mass Spectrometry (GC-MS) . This method is particularly useful for analyzing derivatized forms of amino acids. Research on phenylalanine metabolism has utilized GC-MS to measure stable isotope-labeled versions of the amino acid. iaea.org In these studies, phenylalanine and its deuterated analog (Phe-d5) were converted to their enamine methyl ester derivatives for analysis. It was observed that the deuterated form had a slightly shorter retention time on the gas chromatograph than the non-deuterated form, demonstrating the high sensitivity of GC-MS in distinguishing between structurally similar molecules. iaea.org This principle of separating closely related compounds based on subtle structural differences is fundamental to the stereochemical analysis of chiral molecules like D-phenylalanine ethyl ester.

Exploration of D-Phenylalanine Ethyl Ester in Material Science and Supramolecular Chemistry

The unique chiral structure of D-phenylalanine ethyl ester makes it an attractive building block for the development of advanced materials and complex molecular assemblies.

In material science , a significant area of exploration is the synthesis of chiral Ionic Liquids (ILs) . ILs are salts that are liquid at low temperatures and are considered "green" solvents due to their low volatility. By incorporating D-phenylalanine ethyl ester into the structure of an IL, its chirality can be transferred to the resulting material. researchgate.net These chiral ILs have potential applications in asymmetric synthesis, chiral separations, and as specialized solvents. Research on L-phenylalanine ethyl ester-derived ILs has shown their potential for solubilizing polycyclic aromatic hydrocarbons, a function that relies on the specific molecular architecture of the IL. researchgate.net

In supramolecular chemistry , which studies the non-covalent interactions between molecules, D-phenylalanine derivatives are being explored for their ability to induce chiral recognition. One study investigated the interaction between D-phenylalanine and a chiral perylene (B46583) bisimide (PBI) derivative. frontiersin.org It was found that D-phenylalanine selectively interacts with the PBI molecule, causing a change in its aggregation state by disrupting the π–π stacking between the PBI rings. This interaction was highly enantioselective, demonstrating that the specific three-dimensional structure of the D-amino acid is crucial for the recognition process. frontiersin.org This principle of molecular recognition can be extended to D-phenylalanine ethyl ester for the design of chiral sensors and responsive supramolecular systems.

Furthermore, the biocatalytic synthesis of D-oligopeptides from D-phenylalanine ethyl ester, as discussed previously, represents a direct link to material science. nih.gov These short D-peptide chains can self-assemble into well-defined nanostructures like nanotubes, hydrogels, and films, creating novel biomaterials with enhanced stability against enzymatic degradation.

| Field | Application | Principle | Potential Use | Reference |